molecular formula C5H8FNO B13527288 1-Fluoro-2-isocyanato-2-methylpropane CAS No. 112433-48-4

1-Fluoro-2-isocyanato-2-methylpropane

Cat. No.: B13527288
CAS No.: 112433-48-4
M. Wt: 117.12 g/mol
InChI Key: FTRPWPWZBMWTSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-2-isocyanato-2-methylpropane is an organic compound with the molecular formula C5H8FNO It is a derivative of isocyanates, characterized by the presence of both a fluorine atom and an isocyanate group attached to a methylpropane backbone

Preparation Methods

The synthesis of 1-Fluoro-2-isocyanato-2-methylpropane typically involves the reaction of 1-fluoro-2-methylpropane with phosgene (COCl2) in the presence of a base. The reaction proceeds under controlled conditions to ensure the selective formation of the isocyanate group. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Fluoro-2-isocyanato-2-methylpropane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

    Cycloaddition Reactions: It can participate in [2+2] cycloaddition reactions with alkenes and alkynes to form four-membered ring structures.

    Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to form the corresponding amine and carbon dioxide.

Common reagents used in these reactions include amines, alcohols, thiols, and alkenes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-2-isocyanato-2-methylpropane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through the formation of stable urea linkages.

    Industry: The compound is used in the production of specialty polymers and coatings, where its unique reactivity can impart desirable properties to the final product.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-isocyanato-2-methylpropane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on target molecules, such as the amino groups of proteins. This reactivity allows the compound to modify the structure and function of biomolecules, which can be exploited in various applications, including enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

1-Fluoro-2-isocyanato-2-methylpropane can be compared with other isocyanates, such as tert-butyl isocyanate and phenyl isocyanate. While all these compounds share the reactive isocyanate group, this compound is unique due to the presence of the fluorine atom, which can influence its reactivity and the properties of the products formed. Similar compounds include:

    tert-Butyl isocyanate: Used in the synthesis of ureas and carbamates.

    Phenyl isocyanate: Commonly used in organic synthesis for the preparation of aromatic ureas.

Properties

CAS No.

112433-48-4

Molecular Formula

C5H8FNO

Molecular Weight

117.12 g/mol

IUPAC Name

1-fluoro-2-isocyanato-2-methylpropane

InChI

InChI=1S/C5H8FNO/c1-5(2,3-6)7-4-8/h3H2,1-2H3

InChI Key

FTRPWPWZBMWTSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CF)N=C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.